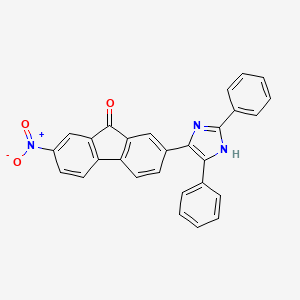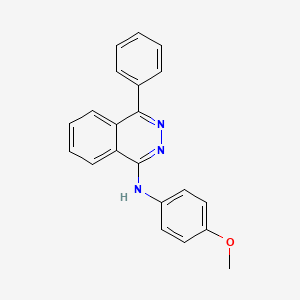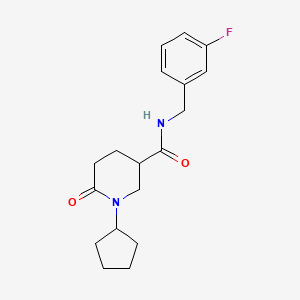![molecular formula C22H28N2O3S2 B5122312 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide](/img/structure/B5122312.png)
3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide, also known as AEBSF, is a serine protease inhibitor. It is commonly used in scientific research to inhibit the activity of serine proteases, which are enzymes that play a critical role in many physiological processes. AEBSF is a potent inhibitor of serine proteases and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide inhibits the activity of serine proteases by irreversibly binding to the active site of the enzyme. 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide forms a covalent bond with the serine residue in the active site of the enzyme, which prevents the enzyme from functioning. 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide is a broad-spectrum inhibitor of serine proteases and can inhibit the activity of many different enzymes.
Biochemical and Physiological Effects
3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide can inhibit the activity of a wide range of serine proteases, including trypsin, chymotrypsin, and plasmin. 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide has also been shown to inhibit the activity of kallikrein, which is involved in the regulation of blood pressure. In vivo studies have shown that 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide can inhibit the growth of tumors in mice.
Advantages and Limitations for Lab Experiments
3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide is a potent inhibitor of serine proteases and has been extensively studied for its biochemical and physiological effects. One advantage of using 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide is that it is a broad-spectrum inhibitor of serine proteases, which makes it useful for studying the role of these enzymes in various physiological processes. Another advantage of using 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide is that it is relatively easy to use and does not require specialized equipment. However, one limitation of using 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide is that it is an irreversible inhibitor of serine proteases, which means that the enzyme cannot be reactivated once it has been inhibited.
Future Directions
For research on 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide include the development of more selective inhibitors of serine proteases and the use of 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide in the treatment of diseases associated with the overactivity of serine proteases.
Synthesis Methods
3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide can be synthesized by reacting 4-methylbenzoyl chloride with aniline in the presence of a base to form 4-methyl-N-anilinobenzamide. This intermediate is then reacted with cyclohexyl mercaptan in the presence of a base to form N-[2-(cyclohexylthio)ethyl]-4-methyl-N-anilinobenzamide. Finally, this intermediate is reacted with sulfonyl chloride in the presence of a base to form 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide.
Scientific Research Applications
3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide is commonly used in scientific research to inhibit the activity of serine proteases. Serine proteases play a critical role in many physiological processes, including blood coagulation, digestion, and immune response. Inhibition of serine proteases can be used to study the role of these enzymes in various physiological processes. 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide is also used in the purification of proteins that are sensitive to proteolytic degradation.
properties
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-4-methyl-3-(phenylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S2/c1-17-12-13-18(22(25)23-14-15-28-20-10-6-3-7-11-20)16-21(17)29(26,27)24-19-8-4-2-5-9-19/h2,4-5,8-9,12-13,16,20,24H,3,6-7,10-11,14-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHASLXPCBRHWSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCSC2CCCCC2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5122237.png)

![N-(cyclopropylmethyl)-N-propyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5122256.png)
![10-(3,4-dihydroxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5122258.png)
![1-[(2-bromo-4-chlorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5122263.png)

![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B5122274.png)

![2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5122284.png)
![N-(4-butoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5122296.png)
![3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5122304.png)


![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5122331.png)